O-Arachidonoyl Glycidol

Description

Propriétés

IUPAC Name |

oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYNJBAUKQMZDF-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

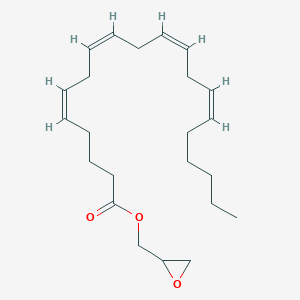

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Arachidonoyl Glycidol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Arachidonoyl Glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its primary mechanism of action involves the inhibition of key enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By blocking the activity of these enzymes, this compound effectively elevates the endogenous levels of anandamide (AEA) and 2-AG. This leads to enhanced activation of cannabinoid receptors CB1 and CB2, thereby modulating a range of physiological processes including neurotransmission, inflammation, and pain perception. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological functions. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these endocannabinoids are terminated through enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. This compound, as an inhibitor of these enzymes, presents a valuable pharmacological tool for studying the ECS and holds therapeutic potential for various pathological conditions.

Enzyme Inhibition Profile

This compound exhibits inhibitory activity against both FAAH and MAGL. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against these enzymes.

| Enzyme Target | IC50 (µM) | Source Tissue/Cell |

| Fatty Acid Amide Hydrolase (FAAH) | 12 | Rat Cerebella |

| Monoacylglycerol Lipase (MAGL) | 4.5 | Rat Cerebella |

| 2-Oleoyl Glycerol Hydrolysis (Cytosolic) | 4.5 | Rat Cerebella |

| 2-Oleoyl Glycerol Hydrolysis (Membrane) | 19 | Rat Cerebella |

Experimental Protocols

Preparation of Rat Brain Homogenate

A common source of FAAH and MAGL for in vitro inhibition assays is rodent brain tissue.

Materials:

-

Whole rat brain

-

Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Euthanize a rat according to approved ethical protocols and immediately dissect the brain.

-

Place the brain in ice-cold homogenization buffer.

-

Mince the brain tissue and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant, containing the membrane and cytosolic fractions, can be used as the enzyme source for the inhibition assays. Protein concentration should be determined using a standard method such as the Bradford or BCA assay.

FAAH Inhibition Assay

This protocol describes a typical radiometric assay to determine the inhibitory potential of this compound on FAAH activity.

Materials:

-

Rat brain homogenate (enzyme source)

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0

-

[³H]-Anandamide (substrate)

-

This compound (inhibitor)

-

Scintillation cocktail and counter

Procedure:

-

In a microcentrifuge tube, pre-incubate the rat brain homogenate (typically 50-100 µg of protein) with varying concentrations of this compound or vehicle (DMSO) in assay buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [³H]-Anandamide to a final concentration of 1 µM.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding an equal volume of ice-cold chloroform:methanol (1:1 v/v).

-

Vortex the tubes and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

-

The product of the reaction, [³H]-ethanolamine, will be in the aqueous phase, while the unreacted [³H]-Anandamide will be in the organic phase.

-

An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls. IC50 values are determined by non-linear regression analysis of the concentration-response curve.

MAGL Inhibition Assay

A similar radiometric assay can be employed to assess the inhibition of MAGL by this compound.

Materials:

-

Rat brain homogenate (enzyme source)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.2

-

[³H]-2-Arachidonoylglycerol (substrate)

-

This compound (inhibitor)

-

Scintillation cocktail and counter

Procedure:

-

Pre-incubate the rat brain homogenate (50-100 µg of protein) with varying concentrations of this compound or vehicle in assay buffer for 15 minutes at 37°C.

-

Start the reaction by adding [³H]-2-Arachidonoylglycerol to a final concentration of 10 µM.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction and separate the phases as described in the FAAH assay protocol.

-

The product, [³H]-glycerol, will be in the aqueous phase.

-

Quantify the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the FAAH assay.

Signaling Pathways

The inhibitory action of this compound on FAAH and MAGL leads to the modulation of two major signaling pathways: the endocannabinoid signaling pathway and the arachidonic acid metabolism pathway.

Endocannabinoid Signaling Pathway

By preventing the breakdown of AEA and 2-AG, this compound enhances the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.

Arachidonic Acid Metabolism Pathway

The hydrolysis of AEA and 2-AG by FAAH and MAGL, respectively, releases arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the bioavailability of arachidonic acid for these pathways, potentially exerting anti-inflammatory effects.

Conclusion

This compound acts as a dual inhibitor of FAAH and MAGL, leading to an accumulation of the endocannabinoids anandamide and 2-AG. This enhanced endocannabinoid tone results in the potentiation of cannabinoid receptor signaling and a reduction in the production of pro-inflammatory eicosanoids. These mechanisms underscore the potential of this compound as a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system. Further research is warranted to fully elucidate its pharmacological profile and therapeutic efficacy in various disease models.

O-Arachidonoyl Glycidol: A Technical Guide to its Role in the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl Glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1] As a key research compound, OAG plays a pivotal role in the elucidation of the endocannabinoid system's (ECS) complex signaling pathways. This technical guide provides an in-depth overview of OAG's mechanism of action, its interaction with key enzymatic players, and the experimental methodologies used to characterize its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in endocannabinoid research and the development of novel therapeutics targeting the ECS.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₂₃H₃₆O₃ |

| Molecular Weight | 360.53 g/mol |

| CAS Number | 439146-24-4 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide. |

Role in the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[2][3] The signaling of these endocannabinoids is tightly controlled by their synthesis and degradation. This compound's primary role within the ECS is the inhibition of the key enzymes responsible for the degradation of endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1]

Inhibition of FAAH and MAGL

FAAH and MAGL are serine hydrolases that catalyze the breakdown of AEA and 2-AG, respectively.[4][5] By inhibiting these enzymes, OAG effectively increases the synaptic levels of AEA and 2-AG, thereby potentiating their signaling at cannabinoid receptors CB1 and CB2.

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) values.

| Enzyme | Cellular Fraction | IC₅₀ (µM) |

| Monoacylglycerol Lipase (MAGL) | Cytosolic | 4.5[6][7][8] |

| Monoacylglycerol Lipase (MAGL) | Membrane | 19[6][7][8] |

| Fatty Acid Amide Hydrolase (FAAH) | Membrane | 12[6][7][8] |

Signaling Pathways

The inhibition of MAGL and FAAH by this compound leads to an accumulation of 2-AG and anandamide, respectively. This surplus of endocannabinoids enhances their signaling through CB1 and CB2 receptors, which are G-protein coupled receptors.[9] Activation of these receptors initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: OAG inhibits MAGL and FAAH, increasing 2-AG and anandamide levels and enhancing retrograde signaling.

Experimental Protocols

The characterization of this compound's activity relies on robust in vitro assays. The following sections detail the general methodologies for assessing the inhibition of MAGL and FAAH, as well as for determining binding affinity at cannabinoid receptors.

MAGL Inhibition Assay (Hydrolysis of 2-Oleoylglycerol)

This assay measures the inhibition of MAGL-catalyzed hydrolysis of a substrate, such as 2-oleoylglycerol (2-OG).

Materials:

-

Rat brain cytosol preparation (source of MAGL)

-

[³H]-2-oleoylglycerol or a fluorogenic substrate

-

This compound (or other inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter (for radiometric assay) or fluorometer (for fluorescence assay)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the rat brain cytosol preparation to each well.

-

Add the different concentrations of OAG to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate ([³H]-2-oleoylglycerol or fluorogenic substrate) to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or by rapid cooling).

-

Measure the amount of product formed. For the radiometric assay, this involves separating the radiolabeled product and quantifying with a scintillation counter. For the fluorescence assay, measure the fluorescence intensity.

-

Calculate the percentage of inhibition for each OAG concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the OAG concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for determining the IC₅₀ of OAG on MAGL activity.

FAAH Inhibition Assay (Anandamide Hydrolysis)

This assay quantifies the inhibition of FAAH-mediated hydrolysis of anandamide. A common method utilizes a fluorogenic substrate, AMC-arachidonoyl amide.

Materials:

-

Recombinant FAAH or cell lysates containing FAAH

-

AMC-arachidonoyl amide (fluorogenic substrate)

-

This compound (or other inhibitor)

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

Fluorometer

Procedure:

-

Prepare serial dilutions of OAG in the assay buffer.

-

Add the FAAH enzyme preparation to the wells of a microplate.

-

Add the OAG dilutions to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the AMC-arachidonoyl amide substrate.

-

Incubate the plate at 37°C for a set duration (e.g., 60 minutes).

-

Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a fluorometer with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.

-

Calculate the percentage of inhibition for each OAG concentration.

-

Determine the IC₅₀ value as described for the MAGL assay.

Cannabinoid Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound to cannabinoid receptors through competition with a radiolabeled ligand.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)

-

This compound (or other test compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of OAG.

-

In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of OAG.

-

Incubate the mixture at 30°C for a specific time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Determine the concentration of OAG that displaces 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound serves as an invaluable pharmacological tool for probing the endocannabinoid system. Its inhibitory action on both FAAH and MAGL allows for the potentiation of endogenous cannabinoid signaling, providing a means to study the downstream effects of elevated 2-AG and anandamide levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of OAG and other novel modulators of the endocannabinoid system. A thorough understanding of the interactions of such molecules is critical for the development of new therapeutic strategies for a range of disorders, including pain, inflammation, and neurological conditions.

References

- 1. Methods to Assay Anandamide Hydrolysis and Transport in Synaptosomes-丁香实验 [biomart.cn]

- 2. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. realmofcaring.org [realmofcaring.org]

An In-depth Technical Guide to the Structure-Activity Relationship of O-Arachidonoyl Glycidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl Glycidol (OAG) is a synthetic lipid molecule that has garnered significant interest in the field of endocannabinoid research. Structurally, it is an analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and peripheral tissues. OAG's primary mechanism of action involves the modulation of the endocannabinoid system by inhibiting the enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] This inhibitory action leads to an increase in the endogenous levels of anandamide (AEA) and 2-AG, thereby potentiating their signaling effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its synthesis, biological targets, and the effects of structural modifications on its inhibitory activity.

Chemical Structure and Properties

This compound is characterized by a 20-carbon polyunsaturated arachidonoyl chain esterified to a glycidol backbone. The glycidol moiety contains a reactive epoxide ring, which is crucial for its biological activity.[1]

-

IUPAC Name: (5Z,8Z,11Z,14Z)-eicosatetraenoic acid, oxiranylmethyl ester[3]

-

CAS Number: 439146-24-4[3]

-

Molecular Formula: C₂₃H₃₆O₃[3]

-

Molecular Weight: 360.5 g/mol [3]

Mechanism of Action and Biological Targets

This compound functions as an inhibitor of the serine hydrolases FAAH and MAGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[2] By blocking the activity of these enzymes, OAG effectively increases the concentration and prolongs the action of endogenous cannabinoids at the cannabinoid receptors CB1 and CB2.

The inhibitory activity of this compound has been quantified in various studies. For instance, in rat cerebellar preparations, OAG inhibits the hydrolysis of 2-oleoyl glycerol in cytosolic and membrane fractions with IC₅₀ values of 4.5 µM and 19 µM, respectively.[2] It also inhibits FAAH-catalyzed hydrolysis of anandamide with an IC₅₀ value of 12 µM in the membrane fraction of rat cerebella.[2]

Endocannabinoid Signaling Pathway

The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes. The inhibition of FAAH and MAGL by this compound directly impacts this system by elevating the levels of AEA and 2-AG, leading to enhanced activation of cannabinoid receptors and downstream signaling cascades.

Structure-Activity Relationship (SAR) Studies

The inhibitory potency and selectivity of this compound analogs are highly dependent on their structural features. SAR studies have explored modifications of both the arachidonoyl chain and the glycidol headgroup.

Modifications of the Arachidonoyl Chain

The long, polyunsaturated arachidonoyl chain is a key determinant of activity.

-

Chain Length and Unsaturation: Analogs with shorter fatty acid chains, such as linoleoyl and oleoyl, retain significant MAGL inhibitory activity. However, these modifications can increase potency towards FAAH, thus altering the selectivity profile.[4]

-

Modifications at the Terminal End: Introduction of functional groups at the terminus of the arachidonoyl chain can influence potency. For example, analogs with cyano or hydroxyl groups at the end of the chain have been shown to inhibit both FAAH and MAGL.[4]

Modifications of the Glycidol Headgroup

The glycidol moiety is critical for the inhibitory mechanism, and even subtle changes can significantly impact activity.

-

Replacement of the Glycidol Ring: Replacing the glycidol group with other small polar headgroups, such as serinol, can reduce MAGL inhibitory potency.[4]

-

Ester vs. Ether Linkage: The ester linkage between the arachidonoyl chain and the glycidol is important. Analogs with a more stable ether linkage show reduced activity.

-

Stereochemistry of the Epoxide: The stereochemistry of the epoxide within the glycidol ring can influence the potency and selectivity of inhibition.

Quantitative SAR Data

The following tables summarize the inhibitory activities of this compound and its analogs against FAAH and MAGL.

Table 1: Inhibitory Activity of this compound and Related 2-AG Analogs

| Compound | Modification | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound | - | MAGL (cytosolic) | 4.5 | [2] |

| This compound | - | MAGL (membrane) | 19 | [2] |

| This compound | - | FAAH (membrane) | 12 | [2] |

| 2-Arachidonoylglycerol (2-AG) | Reference | MAGL | 13 | [4] |

| 1-Arachidonoylglycerol (1-AG) | Regioisomer of 2-AG | MAGL | 17 | [4] |

| α-Methyl-1-AG | Methyl group on glycerol | MAGL | 11 | [4] |

| α-Methyl-1-AG | Methyl group on glycerol | FAAH | 33 | [4] |

| Arachidonoyl serinol | Amide linkage | MAGL | 73 | [4] |

| O-2203 | Modified arachidonoyl chain | MAGL | 90 | [4] |

| O-2203 | Modified arachidonoyl chain | FAAH | 83 | [4] |

| O-2204 | Modified arachidonoyl chain | FAAH | 35 | [4] |

Experimental Protocols

Synthesis of this compound

Both chemical and enzymatic methods can be employed for the synthesis of this compound.

Chemical Synthesis:

A common chemical synthesis route involves the acylation of glycidol with an activated form of arachidonic acid.[1]

-

Protection of Glycidol: The hydroxyl group of glycidol is often protected to prevent side reactions.

-

Activation of Arachidonic Acid: Arachidonic acid is converted to a more reactive species, such as an acyl chloride or anhydride.

-

Acylation: The protected glycidol is reacted with the activated arachidonic acid in the presence of a non-nucleophilic base.

-

Deprotection: The protecting group on the glycidol moiety is removed to yield this compound.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography.

Enzymatic Synthesis:

Enzymatic synthesis offers a milder and more regioselective alternative.[5][6]

-

Enzyme Selection: A lipase, such as immobilized Candida antarctica lipase B (Novozym 435), is chosen for its ability to catalyze the esterification reaction.[7]

-

Reaction Setup: Glycidol and an arachidonic acid donor (e.g., arachidonic acid or its vinyl ester) are incubated with the immobilized lipase in an organic solvent.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Enzyme Removal: The immobilized enzyme is easily removed by filtration.

-

Product Purification: The product is purified from the reaction mixture.

Experimental Workflow for SAR Studies

A typical workflow for conducting SAR studies of enzyme inhibitors is outlined below.

FAAH Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for determining the inhibitory activity of compounds against FAAH.[8][9][10]

-

Reagent Preparation:

-

FAAH Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).

-

FAAH Enzyme: Use a purified recombinant FAAH or a microsomal preparation containing FAAH activity.

-

Substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) is used.

-

Inhibitor Stock Solutions: Prepare serial dilutions of the test compounds.

-

-

Assay Procedure:

-

In a 96-well microplate, add the FAAH assay buffer, the FAAH enzyme solution, and the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~465 nm). The fluorescence is proportional to the amount of product formed.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

MAGL Inhibition Assay (Radiometric)

A radiometric assay is a sensitive method to measure MAGL activity and inhibition.[1][11]

-

Reagent Preparation:

-

MAGL Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

MAGL Enzyme: Use a purified recombinant MAGL or a cell/tissue lysate containing MAGL activity.

-

Substrate: A radiolabeled substrate such as [³H]-2-oleoylglycerol ([³H]-2-OG) is used.

-

Inhibitor Stock Solutions: Prepare serial dilutions of the test compounds.

-

-

Assay Procedure:

-

In a reaction tube, combine the MAGL assay buffer, the MAGL enzyme solution, and the test compound or vehicle control.

-

Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding a mixture of chloroform and methanol (1:1 v/v).

-

Separate the aqueous and organic phases by centrifugation. The radiolabeled product (glycerol) will be in the aqueous phase.

-

Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of product formed in the presence of different concentrations of the inhibitor.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the FAAH assay.

-

Conclusion

This compound serves as a valuable pharmacological tool for studying the endocannabinoid system and as a lead compound for the development of novel therapeutics. Its ability to inhibit both FAAH and MAGL offers a dual-action approach to enhancing endocannabinoid signaling. The structure-activity relationship studies highlighted in this guide demonstrate that the inhibitory potency and selectivity of OAG analogs can be finely tuned through chemical modifications. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to synthesize and evaluate new inhibitors based on the this compound scaffold. Further exploration of the SAR, particularly focusing on modifications of the glycidol moiety, holds promise for the discovery of more potent and selective modulators of the endocannabinoid system with potential applications in a variety of therapeutic areas.

References

- 1. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization [air.unimi.it]

- 7. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]

O-Arachidonoyl Glycidol: A Technical Guide to its Enzyme Inhibition Kinetics and IC50 Values

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl Glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). As a key signaling molecule in the endocannabinoid system, 2-AG's physiological effects are tightly regulated by its synthesis and degradation. The primary enzymes responsible for 2-AG hydrolysis are monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), with α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) also playing a role.[1][2] OAG has emerged as a valuable research tool for its ability to inhibit these enzymes, thereby potentiating endocannabinoid signaling. This technical guide provides a comprehensive overview of the enzyme inhibition kinetics and IC50 values of this compound, along with detailed experimental methodologies and visual representations of the relevant biological pathways and workflows.

Data Presentation: Enzyme Inhibition Summary

The inhibitory activity of this compound has been primarily characterized against FAAH and MAGL. The following table summarizes the available quantitative data.

| Enzyme Target | Tissue Source | Cellular Fraction | Substrate | IC50 Value (µM) |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum | Membrane | Arachidonoyl ethanolamide | 12[3][4] |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum | Cytosolic | 2-Oleoyl glycerol | 4.5[3][4][5] |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum | Membrane | 2-Oleoyl glycerol | 19[3][4][5] |

Note: At present, specific kinetic constants such as K_i_ and the precise mechanism of inhibition (e.g., competitive, non-competitive, irreversible) for this compound against these enzymes have not been extensively reported in publicly available literature. The IC50 values indicate the concentration of OAG required to inhibit 50% of the enzyme's activity under the specified experimental conditions. Data regarding the direct inhibition of ABHD6 and ABHD12 by this compound is also limited.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures related to this compound's activity, the following diagrams are provided.

References

- 1. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The regulation of formation of prostaglandins and arachidonoyl-CoA from arachidonic acid in rabbit kidney medulla micro… [ouci.dntb.gov.ua]

The Pharmacology of O-Arachidonoyl Glycidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl Glycidol is a synthetic, small molecule that has garnered significant interest in the field of endocannabinoid research. Structurally, it is an analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery. This compound's primary pharmacological action is the inhibition of the key enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This dual inhibitory action leads to an elevation of endogenous cannabinoid levels, thereby potentiating their downstream signaling effects. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.

Core Pharmacology

This compound is a 2-arachidonoyl glycerol analog that serves as a valuable research tool for studying the endocannabinoid system. Its molecular formula is C23H36O3, and it has a molecular weight of 360.5 g/mol .

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of two key enzymes responsible for the breakdown of endocannabinoids:

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for anandamide (AEA), another major endocannabinoid.

-

Monoacylglycerol Lipase (MAGL): This is the principal enzyme responsible for the hydrolysis of 2-AG.

By inhibiting both FAAH and MAGL, this compound effectively increases the synaptic concentrations of both AEA and 2-AG. This elevation of endocannabinoid levels leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, resulting in a range of physiological effects. Dual inhibition of FAAH and MAGL has been shown to produce a broader spectrum of cannabinoid-like effects in vivo compared to the inhibition of either enzyme alone.

Quantitative Data

The inhibitory potency of this compound against FAAH and MAGL has been determined in various studies. The following table summarizes the available quantitative data.

| Enzyme Target | Assay System | IC50 Value (µM) | Reference |

| FAAH | Rat Cerebellar Membranes | 12 | |

| MAGL | Rat Cerebellar Cytosol | 4.5 | |

| MAGL | Rat Cerebellar Membranes | 19 |

Signaling Pathways and Experimental Workflows

The inhibition of FAAH and MAGL by this compound has significant downstream effects on the endocannabinoid signaling pathway. The following diagrams illustrate these interactions and a general workflow for screening potential inhibitors.

Figure 1: Endocannabinoid signaling pathway and points of inhibition by this compound.

Figure 2: A generalized experimental workflow for the identification and validation of FAAH/MAGL inhibitors.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of this compound and its use in specific enzyme inhibition assays are not extensively detailed in publicly available literature. However, based on established methodologies for similar compounds and enzyme assays, the following general procedures can be outlined.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.

1. Chemical Synthesis (General Approach):

-

Protection of Glycidol: The hydroxyl group of glycidol is first protected to prevent side reactions.

-

Activation of Arachidonic Acid: Arachidonic acid is converted to a more reactive species, such as an acyl chloride or anhydride. This is often performed under inert atmosphere and at low temperatures to prevent oxidation of the polyunsaturated fatty acid.

-

Acylation: The protected glycidol is then reacted with the activated arachidonic acid in the presence of a non-nucleophilic base to catalyze the esterification.

-

Deprotection: The protecting group is removed from the glycidol moiety to yield this compound.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography, to remove unreacted starting materials and byproducts.

2. Enzymatic Synthesis (General Approach):

-

Enzyme Selection: A lipase, such as from Candida antarctica or Mucor miehei, is chosen for its regioselectivity. Immobilized lipases are often preferred for ease of separation.

-

Reaction Setup: Glycidol and an acyl donor for the arachidonoyl group (e.g., arachidonic acid or a vinyl ester of arachidonic acid) are combined in an organic solvent.

-

Enzymatic Reaction: The lipase is added to the mixture, and the reaction is allowed to proceed, often at room temperature. The enzyme catalyzes the specific esterification of the primary hydroxyl group of glycidol.

-

Enzyme Removal and Product Purification: The immobilized enzyme is removed by filtration, and the product is purified from the reaction mixture, typically through chromatography.

FAAH/MAGL Inhibition Assays

The inhibitory activity of this compound against FAAH and MAGL is typically assessed using in vitro enzyme activity assays. These assays generally involve incubating the enzyme with the inhibitor and then measuring the residual enzyme activity using a substrate that produces a detectable signal upon hydrolysis.

1. General Protocol for FAAH Inhibition Assay:

-

Enzyme Source: Recombinant human or rodent FAAH, or tissue homogenates (e.g., brain or liver microsomes) known to express FAAH.

-

Substrate: A common substrate is a fluorogenic derivative of anandamide, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Hydrolysis of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC).

-

Assay Procedure:

-

The FAAH enzyme preparation is pre-incubated with varying concentrations of this compound (or a vehicle control) in a suitable buffer (e.g., Tris-HCl) for a defined period.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The percentage of inhibition for each concentration of this compound is determined relative to the vehicle control.

-

The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal model.

-

2. General Protocol for MAGL Inhibition Assay:

-

Enzyme Source: Recombinant human or rodent MAGL, or tissue homogenates (e.g., brain cytosol or membranes).

-

Substrate: A common substrate is 2-oleoylglycerol (2-OG) labeled with a radioactive isotope (e.g., [³H]2-OG) or a chromogenic substrate like 4-nitrophenyl acetate (4-NPA).

-

Assay Procedure (using a chromogenic substrate):

-

The MAGL enzyme preparation is pre-incubated with varying concentrations of this compound (or a vehicle control) in a suitable buffer.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The formation of the colored product (e.g., 4-nitrophenol from 4-NPA) is measured spectrophotometrically at a specific wavelength.

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition and the IC50 value are calculated as described for the FAAH assay.

-

Pharmacokinetics and In Vivo Effects

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in publicly available literature. As an ester, it is likely to be susceptible to hydrolysis by esterases in plasma and tissues, releasing arachidonic acid and glycidol. The in vivo effects of this compound are expected to be consistent with the elevation of endocannabinoid levels through dual FAAH and MAGL inhibition. Studies with other dual FAAH/MAGL inhibitors have demonstrated a range of cannabinoid-like effects, including analgesia, anxiolysis, and anti-inflammatory actions.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL provides a means to potentiate endogenous cannabinoid signaling in a manner that is distinct from the direct application of cannabinoid receptor agonists. While further research is needed to fully characterize its pharmacokinetic profile and in vivo efficacy, the existing data clearly establish its mechanism of action and inhibitory potency. This technical guide provides a foundational understanding of the pharmacology of this compound for researchers and professionals in the field of drug discovery and development.

O-Arachidonoyl Glycidol: A Technical Guide to its Interaction with Fatty Acid Amide Hydrolase (FAAH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of O-Arachidonoyl Glycidol on fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. This compound, an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), has emerged as a significant tool for studying endocannabinoid signaling due to its inhibitory action on FAAH and other related enzymes. This document details its inhibitory profile, the experimental methodologies used to characterize its effects, and the underlying biochemical pathways.

Quantitative Inhibitory Profile

This compound exhibits inhibitory activity against both fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the two primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. The following table summarizes the key quantitative data regarding its inhibitory potency.

| Enzyme Target | Tissue/Cell Fraction | Substrate | IC50 Value (µM) | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane Fraction) | Arachidonoyl Ethanolamide (Anandamide) | 12 | [1][2] |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Cytosolic Fraction) | 2-Oleoyl Glycerol | 4.5 | [1][2] |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Membrane Fraction) | 2-Oleoyl Glycerol | 19 | [1][2] |

Mechanism of Action and Signaling Pathways

Fatty acid amide hydrolase (FAAH) is an integral membrane protein that terminates the signaling of N-acylethanolamines, most notably the endocannabinoid anandamide. FAAH possesses an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) responsible for the hydrolysis of the amide bond of its substrates.[3][4][5] The catalytic cycle involves the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate, leading to the formation of a tetrahedral intermediate.[4][6] Lys142 acts as a general base to activate the serine nucleophile and as a general acid to protonate the leaving amine group.[3][7]

This compound, as an inhibitor, is thought to interact with the active site of FAAH, preventing the binding and subsequent hydrolysis of anandamide. This leads to an accumulation of anandamide, thereby potentiating its effects at cannabinoid and other receptors.

Experimental Protocols

The following section outlines a representative experimental protocol for determining the inhibitory effect of this compound on FAAH activity, synthesized from established methodologies.[2][8][9]

Preparation of Rat Brain Microsomes

-

Tissue Homogenization: Wistar rat brains are homogenized in an ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 0.32 M sucrose and 1 mM EGTA).[8]

-

Differential Centrifugation: The homogenate is subjected to sequential centrifugation steps to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a higher-speed spin to pellet mitochondria, and finally, ultracentrifugation (e.g., 105,000 x g for 60 minutes) to pellet the microsomes.[8]

-

Resuspension and Storage: The microsomal pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) and the protein concentration is determined using a standard method like the BCA assay. Aliquots are stored at -80°C until use.[8]

FAAH Inhibition Assay

-

Reaction Mixture Preparation: The assay is typically conducted in a 96-well plate format. Each well contains the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a specific concentration of the inhibitor (this compound, typically dissolved in a vehicle like DMSO), and the prepared rat brain microsomes (containing FAAH).[9]

-

Pre-incubation: The mixture of buffer, inhibitor, and enzyme is pre-incubated for a defined period (e.g., 15 minutes) at 37°C to allow for the inhibitor to interact with the enzyme.[9]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, commonly [³H]anandamide.[8][9]

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 5-10 minutes) at 37°C.[8][9]

-

Termination of Reaction: The reaction is stopped by the addition of a quenching solution, such as an activated charcoal suspension, which binds the unreacted substrate.[9]

-

Separation and Quantification: The mixture is centrifuged to pellet the charcoal, leaving the radiolabeled product (e.g., [³H]ethanolamine) in the supernatant. The radioactivity of the supernatant is then measured using a scintillation counter.[9]

-

Data Analysis: The percentage of FAAH inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to that of the vehicle-treated control samples. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the endocannabinoid system. Its inhibitory activity against FAAH, and also MAGL, allows for the modulation of endocannabinoid levels, providing insights into their physiological and pathophysiological roles. The methodologies described herein represent standard approaches for characterizing the inhibitory effects of compounds like this compound on FAAH activity. A thorough understanding of its inhibitory profile and the experimental context in which it is studied is crucial for the accurate interpretation of research findings and for the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. Anandamide and 2-arachidonoylglycerol inhibit fatty acid amide hydrolase by activating the lipoxygenase pathway of the arachidonate cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the kinetics and distribution of N-arachidonylethanolamine (anandamide) hydrolysis by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Evidence for distinct roles in catalysis for residues of the serine-serine-lysine catalytic triad of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10‐2474 - PMC [pmc.ncbi.nlm.nih.gov]

O-Arachidonoyl Glycidol: A Technical Whitepaper on its Impact on Endocannabinoid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Its activity is tightly regulated by the synthesis and degradation of its primary signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The enzymes responsible for their degradation, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) respectively, have emerged as significant therapeutic targets. This technical guide provides an in-depth analysis of O-Arachidonoyl Glycidol, a potent inhibitor of these key enzymes. We will explore its mechanism of action, its impact on endocannabinoid signaling pathways, present quantitative data on its inhibitory activity, and detail relevant experimental protocols.

Introduction to the Endocannabinoid System

The endocannabinoid system is a ubiquitous signaling network comprised of three core components:

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).

-

Cannabinoid Receptors: These are G protein-coupled receptors found throughout the body. The two primary receptors are the CB1 receptor, predominantly expressed in the central nervous system, and the CB2 receptor, primarily found on immune cells.

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling the duration and intensity of their signaling. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme for AEA degradation, while Monoacylglycerol Lipase (MAGL) is the main enzyme responsible for breaking down 2-AG.

Modulating the levels of endocannabinoids by inhibiting their degrading enzymes offers a sophisticated therapeutic approach to enhance endocannabinoid tone in a controlled, physiological manner, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.

This compound: A Dual Inhibitor of FAAH and MAGL

This compound is an analog of the endocannabinoid 2-AG. Its structure is characterized by the same arachidonoyl carbon chain as 2-AG, but with a glycidol head group. This structural feature, particularly the reactive epoxide ring of the glycidol moiety, suggests that this compound acts as an irreversible, covalent inhibitor of the serine hydrolases FAAH and MAGL.

Biochemical assays have confirmed that this compound is a potent inhibitor of both major endocannabinoid-degrading enzymes. This dual inhibitory activity positions it as a tool to broadly amplify endocannabinoid signaling by simultaneously preventing the breakdown of both anandamide and 2-AG.

Mechanism of Action and Impact on Signaling

The primary mechanism of action for this compound is the covalent modification of the catalytic serine residue within the active sites of both FAAH and MAGL. The arachidonoyl tail of the molecule directs it to the substrate-binding pocket of these enzymes. Once positioned, the highly reactive epoxide ring of the glycidol head group undergoes nucleophilic attack by the active site serine. This forms a stable, covalent bond, effectively and irreversibly inactivating the enzyme.

By inhibiting both FAAH and MAGL, this compound elevates the endogenous levels of both anandamide and 2-AG. This has profound effects on endocannabinoid signaling:

-

Amplified Anandamide Signaling: The inhibition of FAAH leads to increased concentrations of anandamide. As anandamide is a partial agonist of the CB1 receptor, its elevated levels result in enhanced CB1 receptor activation.

-

Enhanced 2-AG Signaling: The inhibition of MAGL leads to a significant accumulation of 2-AG. Since 2-AG is a full agonist at both CB1 and CB2 receptors, its increased availability results in robust activation of both receptor subtypes.

The simultaneous elevation of both major endocannabinoids leads to a potent and widespread potentiation of endocannabinoid signaling throughout the central nervous system and the periphery.

Figure 1: this compound's inhibition of FAAH and MAGL.

Quantitative Data

The inhibitory potency of this compound has been determined against both rat cerebellar MAGL and FAAH. The following tables summarize this data and provide a comparison with other notable endocannabinoid enzyme inhibitors.

Table 1: Inhibitory Potency of this compound

| Enzyme Target | Tissue Fraction | IC50 (µM) |

| Monoacylglycerol Lipase (MAGL) | Cytosolic | 4.5 |

| Monoacylglycerol Lipase (MAGL) | Membrane | 19 |

| Fatty Acid Amide Hydrolase (FAAH) | Membrane | 12 |

Table 2: Comparative Inhibitory Potencies of Select Compounds

| Compound | Target Enzyme | IC50 |

| This compound | MAGL (cytosolic) | 4.5 µM |

| This compound | FAAH | 12 µM |

| JZL184 | MAGL | 8 nM |

| KML29 | MAGL | 2.5 nM |

| URB597 | FAAH | ~5 nM |

| PF-3845 | FAAH | ~7 nM |

| Arachidonoyl Serinol | MAGL | 73 µM |

| Arachidonoyl Serinol | FAAH | >100 µM |

| Noladin Ether | MAGL | 36 µM |

| Noladin Ether | FAAH | 3 µM |

Note: IC50 values can vary based on assay conditions.

Table 3: Cannabinoid Receptor Binding Affinities

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| Anandamide (AEA) | 89 | 371 |

| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 |

| Noladin Ether | 21.2 | >3000 |

Data for the direct binding affinity of this compound to CB1 and CB2 receptors is not currently available in the cited literature and represents an area for future investigation.

Experimental Protocols

Protocol for Determining IC50 of FAAH/MAGL Inhibitors (Fluorometric Assay)

This protocol provides a generalized method for assessing the inhibitory potency of compounds like this compound against FAAH or MAGL using a fluorogenic substrate.

-

Enzyme Preparation:

-

Prepare lysates or use purified recombinant FAAH or MAGL enzyme.

-

Determine the optimal enzyme concentration that yields a linear reaction rate for the duration of the assay.

-

-

Inhibitor Preparation:

-

Dissolve the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Perform serial dilutions of the stock solution to generate a range of inhibitor concentrations to be tested.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the various dilutions of the inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.

-

Add the enzyme preparation to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

-

Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 450-465 nm emission for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Experimental workflow for IC50 determination of an enzyme inhibitor.

Protocol for Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., CHO or HEK293 cells transfected with CB1 or CB2).

-

-

Assay Setup:

-

In assay tubes, combine the cell membranes, a known concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand used.

-

Conclusion and Future Directions

This compound is a potent, dual inhibitor of the primary endocannabinoid-degrading enzymes, FAAH and MAGL. Its presumed mechanism of irreversible, covalent inhibition leads to a significant and sustained elevation of both anandamide and 2-AG, thereby amplifying endocannabinoid signaling through both CB1 and CB2 receptors. The quantitative data available demonstrates its efficacy in the low micromolar range.

Future research should focus on several key areas:

-

Selectivity Profiling: A comprehensive screening of this compound against a broader panel of serine hydrolases is necessary to fully characterize its selectivity.

-

In Vivo Efficacy: Studies in animal models are required to determine the in vivo effects of this compound on endocannabinoid levels in the brain and peripheral tissues, and to assess its potential therapeutic effects in models of pain, anxiety, and inflammation.

-

Receptor Binding Affinity: Direct assessment of this compound's binding affinity for CB1 and CB2 receptors is needed to rule out any direct cannabimimetic activity.

-

Structural Biology: Co-crystallization of this compound with FAAH and MAGL would provide definitive evidence of its covalent binding mode and offer insights for the design of next-generation inhibitors.

This technical guide provides a foundational understanding of this compound's interaction with the endocannabinoid system, highlighting its potential as a valuable research tool and a lead compound for therapeutic development.

Figure 3: Logical relationship of the covalent inhibition mechanism.

O-Arachidonoyl Glycidol: A Technical Guide to its Discovery, Synthesis, and Application in Endocannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl Glycidol (OAG) has emerged as a valuable pharmacological tool for the investigation of the endocannabinoid system (ECS). As an analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), OAG provides a means to modulate the activity of key enzymes responsible for endocannabinoid degradation, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its application in scientific research.

Discovery and Rationale

While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its development is intrinsically linked to the broader effort to understand the pharmacology of the endocannabinoid system. Researchers sought to create stable analogs of 2-AG to probe the functions of its primary degrading enzymes, FAAH and MAGL. The rationale behind the design of OAG lies in its structural similarity to 2-AG, allowing it to interact with the active sites of these enzymes, while the glycidol moiety confers distinct chemical properties. Its primary utility is as a research tool to study the effects of inhibiting endocannabinoid breakdown.[1]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 439146-24-4[1][2] |

| Molecular Formula | C₂₃H₃₆O₃[1][2] |

| Molecular Weight | 360.5 g/mol [1][2] |

| IUPAC Name | (2R)-oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

| Appearance | A solution in methyl acetate[2] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The primary challenge in its synthesis is to prevent the isomerization of the arachidonoyl group and to protect the reactive epoxide ring of glycidol.[1]

Chemical Synthesis

A common chemical synthesis route involves the acylation of glycidol with an activated form of arachidonic acid.[1]

Experimental Protocol: Chemical Synthesis

-

Activation of Arachidonic Acid: Arachidonic acid is converted to a more reactive species, such as an acyl chloride or anhydride. This is typically achieved by reacting arachidonic acid with a reagent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) under anhydrous conditions.

-

Acylation of Glycidol: The activated arachidonic acid is then reacted with glycidol. This reaction is often carried out at low temperatures (e.g., 0°C to room temperature) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate this compound from unreacted starting materials and byproducts.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods, minimizing the risk of isomerization.[1] Lipases are commonly employed for this purpose.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup: A mixture of arachidonic acid and glycidol is prepared in an organic solvent.

-

Enzyme Addition: An immobilized lipase (e.g., Candida antarctica lipase B) is added to the reaction mixture.

-

Incubation: The reaction is incubated under controlled temperature and agitation for a specified period.

-

Enzyme Removal and Purification: The immobilized enzyme is removed by filtration, and the product is purified from the reaction mixture using column chromatography.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the enzymes FAAH and MAGL, which are responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-AG, respectively.[2] By blocking these enzymes, OAG leads to an accumulation of endogenous cannabinoids, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2).

Quantitative Data on Enzyme Inhibition

| Enzyme | Substrate | Tissue Source | IC₅₀ (µM) | Reference |

| FAAH | Anandamide | Rat Cerebella (membrane fraction) | 12 | [2] |

| MAGL | 2-Oleoyl Glycerol | Rat Cerebella (cytosolic fraction) | 4.5 | [2] |

| MAGL | 2-Oleoyl Glycerol | Rat Cerebella (membrane fraction) | 19 | [2] |

Signaling Pathway

The inhibition of FAAH and MAGL by this compound leads to an elevation of endocannabinoid levels, which then act on presynaptic CB1 receptors to modulate neurotransmitter release.

Experimental Protocols for Enzyme Inhibition Assays

FAAH Inhibition Assay (Radiometric)

This protocol is adapted from standard methods for assessing FAAH activity.

Materials:

-

[³H]-Anandamide (substrate)

-

Rat brain membranes (source of FAAH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound (inhibitor)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, add the rat brain membrane preparation.

-

Add the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding [³H]-Anandamide.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding an equal volume of ice-cold chloroform:methanol (1:1).

-

Centrifuge to separate the organic and aqueous phases. The radiolabeled ethanolamine product will be in the aqueous phase.

-

Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

MAGL Inhibition Assay (Spectrophotometric)

This protocol is based on the use of a chromogenic substrate.[3][4]

Materials:

-

p-Nitrophenyl acetate (pNPA) (substrate)

-

Recombinant human MAGL or rat brain cytosol (source of MAGL)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[3]

-

This compound (inhibitor)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the MAGL enzyme preparation.

-

Add the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at room temperature.[3]

-

Initiate the reaction by adding pNPA solution.

-

Immediately measure the absorbance at 405-415 nm at regular intervals using a microplate reader to monitor the formation of the yellow product, p-nitrophenol.[3][4]

-

Calculate the initial reaction rates for each concentration of this compound.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

Conclusion

This compound is a key pharmacological agent for dissecting the complexities of the endocannabinoid system. Its ability to inhibit both FAAH and MAGL provides a powerful approach to elevate endogenous cannabinoid levels, enabling detailed studies of their physiological and pathological roles. The synthetic routes and assay protocols detailed in this guide offer a practical framework for researchers utilizing this important compound in their investigations. As research into the therapeutic potential of modulating the endocannabinoid system continues, the utility of tools like this compound will undoubtedly remain significant.

References

O-Arachidonoyl Glycidol as a research tool for studying lipid signaling.

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Arachidonoyl Glycidol (OAG) is a valuable research tool for the investigation of lipid signaling pathways, particularly those involving the endocannabinoid system. As a stable analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), OAG serves as a potent inhibitor of key enzymes responsible for endocannabinoid degradation, namely monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). This technical guide provides an in-depth overview of OAG's mechanism of action, presents quantitative data on its inhibitory activity, and offers detailed experimental protocols for its application in lipid signaling research. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its use as a research tool.

Introduction to this compound

This compound (CAS 439146-24-4) is a synthetic molecule that mimics the structure of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is a critical signaling lipid that activates cannabinoid receptors CB1 and CB2, playing a crucial role in a wide array of physiological processes, including neurotransmission, inflammation, and pain perception.[3] The signaling activity of 2-AG is tightly regulated by its rapid enzymatic hydrolysis. OAG's utility as a research tool stems from its ability to inhibit the primary enzymes responsible for 2-AG degradation, thereby increasing the endogenous levels of 2-AG and potentiating its signaling effects.[2][4][5]

Chemical Properties:

-

Molecular Formula: C₂₃H₃₆O₃[1]

-

Molecular Weight: 360.53 g/mol [1]

-

Structure: OAG possesses an arachidonoyl chain esterified to a glycidol backbone. This structure is analogous to 2-AG but the glycidol moiety provides greater stability against acyl migration compared to the glycerol backbone of 2-AG.[1]

Mechanism of Action: Inhibition of Endocannabinoid Degradation

OAG primarily functions as an inhibitor of two key serine hydrolases involved in endocannabinoid metabolism:

-

Monoacylglycerol Lipase (MAGL): This is the principal enzyme responsible for the hydrolysis of 2-AG in the central nervous system. By inhibiting MAGL, OAG effectively increases the concentration and prolongs the signaling of 2-AG at cannabinoid receptors.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme for the degradation of another major endocannabinoid, anandamide (N-arachidonoylethanolamine or AEA). OAG also exhibits inhibitory activity against FAAH, although its potency can vary depending on the experimental conditions.[2][4]

The inhibition of these enzymes by OAG leads to an accumulation of their respective substrates, 2-AG and anandamide, thereby amplifying endocannabinoid signaling. This makes OAG a powerful tool to study the physiological and pathophysiological roles of the endocannabinoid system.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for OAG against MAGL and FAAH, providing a basis for comparison with other known inhibitors.

| Compound | Target Enzyme | Preparation | Substrate | IC₅₀ (µM) | Reference |

| This compound | MAGL (cytosolic) | Rat Cerebella | 2-Oleoyl Glycerol | 4.5 | [2][4][5] |

| This compound | MAGL (membrane) | Rat Cerebella | 2-Oleoyl Glycerol | 19 | [2][4][5] |

| This compound | FAAH | Rat Cerebella Membrane | Arachidonoyl Ethanolamide | 12 | [2][4] |

| JZL184 | MAGL | Mouse Brain Membrane | 2-AG | ~0.004 | |

| URB597 | FAAH | Rat Brain Homogenate | Anandamide | ~0.005 |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Adaptable for OAG)

This protocol provides a framework for determining the IC₅₀ value of OAG against MAGL and FAAH using radiolabeled substrates.

Materials:

-

This compound

-

Rat cerebellar tissue

-

Sucrose buffer (0.32 M sucrose in 50 mM sodium phosphate buffer, pH 7.4)

-

[³H]-2-oleoylglycerol (for MAGL assay)

-

[³H]-anandamide (for FAAH assay)

-

Bovine serum albumin (fatty acid-free)

-

Scintillation cocktail and vials

-

Microcentrifuge

-

Liquid scintillation counter

Procedure:

-

Enzyme Preparation:

-

Homogenize fresh or frozen rat cerebella in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

The resulting supernatant contains the cytosolic fraction (for MAGL assay), and the pellet, resuspended in buffer, contains the membrane fraction (for FAAH and membrane-bound MAGL assays).

-

-

Inhibition Assay:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In microcentrifuge tubes, pre-incubate the enzyme preparation (cytosolic or membrane fraction) with varying concentrations of OAG or vehicle control for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-2-oleoylglycerol for MAGL or [³H]-anandamide for FAAH) and bovine serum albumin.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction by adding an excess of cold chloroform/methanol (2:1, v/v).

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

The radiolabeled product (e.g., [³H]-glycerol or [³H]-ethanolamine) will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

-

-

Quantification and Data Analysis:

-

Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of OAG compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Investigating the Effects of OAG in Cultured Cells

This workflow outlines the steps to study the impact of OAG on endocannabinoid levels and downstream lipid mediators in a cell culture model.

Materials:

-

Cell line of interest (e.g., neuronal cells, immune cells)

-

Cell culture medium and supplements

-

This compound

-

Internal standards for mass spectrometry (e.g., deuterated 2-AG and anandamide)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Solid-phase extraction (SPE) columns

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

-

Lipid Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the lipids using a suitable solvent system, such as a modified Bligh-Dyer extraction (chloroform:methanol:water).

-

Add internal standards at the beginning of the extraction process for accurate quantification.

-

-

Sample Purification:

-

Purify the lipid extract using solid-phase extraction (SPE) to remove interfering substances and enrich for the analytes of interest.

-

-

LC-MS/MS Analysis:

-

Analyze the purified lipid extracts using a validated LC-MS/MS method to quantify the levels of 2-AG, anandamide, and other relevant lipid mediators (e.g., arachidonic acid, prostaglandins, leukotrienes).

-

-

Data Analysis:

-

Normalize the levels of the target lipids to the internal standards and the amount of protein or number of cells.

-

Compare the lipid levels in OAG-treated cells to the vehicle-treated control cells to determine the effect of OAG on the cellular lipidome.

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: OAG inhibits MAGL and FAAH, increasing 2-AG and AEA levels and downstream signaling.

Caption: Workflow for in vitro enzyme inhibition assay using OAG.

Conclusion